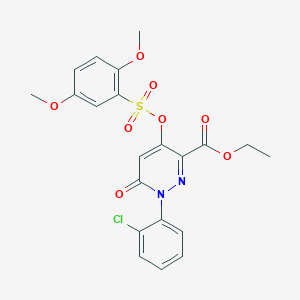

Ethyl 1-(2-chlorophenyl)-4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 1-(2-chlorophenyl)-4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 2-chlorophenyl group at position 1 and a sulfonate ester moiety at position 4, featuring a 2,5-dimethoxyphenyl substituent. The ethyl carboxylate group at position 3 contributes to its ester functionality. Structural elucidation of such compounds often employs crystallographic tools like the SHELX program suite, which is widely utilized for small-molecule refinement and structural analysis .

Properties

IUPAC Name |

ethyl 1-(2-chlorophenyl)-4-(2,5-dimethoxyphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O8S/c1-4-31-21(26)20-17(12-19(25)24(23-20)15-8-6-5-7-14(15)22)32-33(27,28)18-11-13(29-2)9-10-16(18)30-3/h5-12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTWJVBSHBNATO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-chlorophenyl)-4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone.

Introduction of the Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst.

Sulfonation: The sulfonate group is introduced by reacting the compound with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yields and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-chlorophenyl)-4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Ethyl 1-(2-chlorophenyl)-4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.

Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-chlorophenyl)-4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but common targets may include kinases, proteases, or other enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs from the pyridazine-carboxylate family, highlighting substituent variations, physicochemical properties, and inferred biological implications.

Structural Differences

Target Compound :

- 1-Substituent : 2-chlorophenyl.

- 4-Substituent : (2,5-dimethoxyphenyl)sulfonyloxy.

- 3-Substituent : Ethyl carboxylate.

Compound A : Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate (CAS: 477859-63-5)

- 1-Substituent : 3-chlorophenyl (meta-chloro vs. ortho in the target).

- 4-Substituent : Trifluoromethyl (electron-withdrawing group).

- 3-Substituent : Ethyl carboxylate .

Compound B : Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate (CAS: 478067-01-5)

- 1-Substituent : 3-(trifluoromethyl)phenyl (strongly electronegative).

- 4-Substituent : Trifluoromethyl.

- 3-Substituent : Ethyl carboxylate .

Physicochemical Properties

- Polarity/Solubility : The target’s sulfonate ester and dimethoxyphenyl groups enhance polarity compared to the lipophilic trifluoromethyl groups in Compounds A and B. This may improve aqueous solubility but reduce membrane permeability.

- The target’s sulfonate ester may increase electrophilicity at position 4, favoring reactivity as a prodrug.

Research Findings and Methodological Considerations

Structural analyses of these compounds likely employ X-ray crystallography using programs like SHELXL for refinement, given its dominance in small-molecule studies . While specific bioactivity data for the target compound are unavailable, its structural features suggest distinct pharmacokinetic and pharmacodynamic profiles compared to Compounds A and B. For example:

- The sulfonate ester in the target may confer pH-dependent solubility, unlike the pH-stable trifluoromethyl groups in A and B.

- The ortho-chloro substituent in the target could impose steric hindrance, altering binding modes relative to the meta-substituted analogs.

Biological Activity

Ethyl 1-(2-chlorophenyl)-4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a pyridazine ring with multiple functional groups, including a chlorophenyl group and a sulfonate ester. The molecular weight of the compound is 494.9 g/mol, and it is characterized by the following structural formula:

This unique structure contributes to its reactivity and biological properties, making it a subject of interest in drug development.

Synthesis

The synthesis of this compound typically involves several key steps that may include:

- Formation of the pyridazine ring through cyclization reactions.

- Introduction of the chlorophenyl and sulfonate groups via electrophilic substitution reactions.

- Purification and characterization using techniques such as NMR and mass spectrometry.

The synthesis process can be optimized by adjusting reaction conditions such as temperature, solvent choice, and catalysts used.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various microbial strains. The mechanism of action is believed to involve the inhibition of key enzymes or receptors involved in bacterial metabolism. For instance:

- Inhibition Studies : The compound has shown effectiveness in inhibiting growth in pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.62 µg/mL |

| Escherichia coli | 20.00 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

Antitumor Activity

This compound has also been studied for its antitumor properties. Preliminary studies indicate that it may inhibit tumor cell proliferation by targeting specific pathways involved in cell division and survival:

- Cell Line Studies : In vitro tests have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), suggesting potential applications in oncology .

The biological activity of this compound is likely mediated through interactions with specific molecular targets within cells. It may bind to enzymes or receptors involved in metabolic pathways, leading to altered cellular functions:

- Enzyme Inhibition : Studies suggest that the compound may inhibit kinases and proteases that play crucial roles in cell signaling and metabolism .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Antibacterial Efficacy : A study demonstrated that formulations containing this compound significantly reduced bacterial load in infected animal models.

- Antitumor Effects : Another investigation revealed that treatment with this compound led to a marked decrease in tumor size in xenograft models.

Q & A

Q. Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen to identify decomposition thresholds.

- Hydrolytic Stability : Monitor degradation in buffered solutions (pH 2–12) using LC-MS, focusing on sulfonate ester cleavage .

- Photostability : Expose samples to UV light (λ = 365 nm) and track degradation via HPLC-PDA over 72 hours .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the role of the 2-chlorophenyl substituent?

Q. Methodological Answer :

- Analog Synthesis : Prepare derivatives with substituents varying in electronic (e.g., -NO₂, -OCH₃) and steric profiles at the 2-chlorophenyl position.

- Biological Assays : Use dose-response curves (IC₅₀) in enzyme inhibition assays (e.g., kinase targets) to correlate substituent effects with activity .

- Computational Docking : Perform molecular docking (AutoDock Vina) to map binding interactions and validate SAR trends .

Basic: What statistical methods are recommended for analyzing batch-to-batch variability in synthesis?

Q. Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) to identify latent variables contributing to variability (e.g., impurity profiles, residual solvents) .

- Control Charts : Implement Shewhart charts to monitor critical quality attributes (CQAs) like enantiomeric excess (EE) or particle size distribution .

Table 2 : Key CQAs for Batch Consistency

| CQA | Acceptable Range | Measurement Method |

|---|---|---|

| Purity (%) | ≥98.5 | HPLC-UV |

| Residual Solvent (ppm) | <500 | GC-MS |

Advanced: How can contradictory biological activity data be reconciled across different assay platforms?

Q. Methodological Answer :

- Assay Standardization : Use reference compounds (e.g., staurosporine for kinase assays) to calibrate inter-lab variability .

- Meta-Analysis : Aggregate data from orthogonal assays (e.g., cell-free vs. cell-based) using hierarchical Bayesian models to identify platform-specific biases .

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to uncover off-target effects influencing discrepancies .

Basic: What are best practices for handling this compound’s sulfonate ester group in aqueous environments?

Q. Methodological Answer :

- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to minimize hydrolysis during biological assays .

- Lyophilization : Stabilize the compound via freeze-drying in tert-butanol/water mixtures to preserve sulfonate ester integrity .

Advanced: What strategies can mitigate interference from the dihydropyridazine core in spectroscopic analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.